Para-Chloro Substitution Yields ~7-Fold Lower Dopamine D1/D2 Receptor Affinity Compared to Dopamine, Distinct from the 2-Fold Reduction Observed with Para-Fluoro Substitution
In radioligand competition assays using rat striatal membranes, 2-(4-chloro-3-hydroxyphenyl)ethylamine (compound 4) exhibits approximately 7-fold lower affinity than dopamine (DA) for both D1 ([3H]SCH 23390) and D2 ([3H]spiperone) binding sites [1]. In contrast, the 4-fluoro analog (compound 26) demonstrates only a 2-fold lower affinity for both sites relative to DA [2]. The chloro compound shows no discrimination between D1 and D2 subtypes, whereas N-alkyl derivatives of the chloro scaffold achieve up to 36-fold D2 selectivity and behave as potent D2 agonists in adenylate cyclase assays [1].
| Evidence Dimension | Dopamine D1/D2 receptor binding affinity (Ki shift relative to dopamine) |
|---|---|
| Target Compound Data | ~7-fold lower affinity than DA for both D1 and D2 |
| Comparator Or Baseline | Dopamine (DA); 2-(4-fluoro-3-hydroxyphenyl)ethylamine (~2-fold lower affinity) |
| Quantified Difference | Chloro analog: 7x lower; Fluoro analog: 2x lower; Difference: 3.5x |
| Conditions | Rat striatal membranes, [3H]SCH 23390 (D1) and [3H]spiperone (D2) radioligands |
Why This Matters
The greater affinity loss with chloro versus fluoro substitution provides a defined SAR starting point for designing D2-selective N-alkyl derivatives, enabling precise tuning of receptor subtype selectivity absent in the fluoro series.
- [1] Claudi F, Giorgioni G, Di Stefano A, Abbracchio MP, Paoletti AM, Balduini W. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. J Med Chem. 1992 Nov 13;35(23):4408-14. doi:10.1021/jm00101a018. View Source
- [2] Claudi F, Giorgioni G, Di Stefano A, Abbracchio MP, Paoletti AM, Balduini W. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. J Med Chem. 1990 Sep;33(9):2408-12. doi:10.1021/jm00171a014. View Source
